4-Bromopyridine-2-sulfonyl chloride
Overview
Description
4-Bromopyridine-2-sulfonyl chloride is a laboratory chemical used in the manufacture of chemical compounds . It is also identified as a NaV1.8 blocker with good pharmacokinetic activity .
Molecular Structure Analysis
The molecular formula of this compound is C5H3BrClNO2S, and its molecular weight is 256.51 g/mol .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere, preferably in a freezer under -20°C . The compound is hygroscopic .Scientific Research Applications
Catalysis in Organic Synthesis
- 4-Bromopyridine-2-sulfonyl chloride is used in catalytic processes involving chelation-assisted cyclometalation. For example, a study demonstrated its application in ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, offering access to unique regioselectivity in electrophilic aromatic substitution reactions (Saidi et al., 2011).
Synthesis and Complexation with Metal Ions
- Research has shown that tosylated 4-aminopyridine, a compound similar to this compound, can be synthesized and complexed with metal ions like Ni(II) and Fe(II). This synthesis contributes to the field of pharmaceuticals, particularly in antibiotics (Orie et al., 2021).
Formation of Water-Soluble Derivatives
- In the development of fluorescent probes, the sulfonation of BODIPY dyes to create water-soluble derivatives involves the use of sulfonyl chlorides. These derivatives have potential applications in biological imaging and diagnostics (Li et al., 2008).
Sulfonamide Synthesis
- The compound has been used in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. Such compounds find applications in various pharmaceutical and chemical industries due to their potential biological and catalytic properties (Han, 2010).
Catalyst in Organic Reactions
- 4,4′-Bipyridinium sulfonic acid chloride, a derivative of this compound, has been used as a catalyst in the preparation of amidoalkyl phenols and bis amidoalkyl phenols. This highlights its role in facilitating new categories of compound synthesis (Moosavi‐Zare et al., 2018).
Synthesis of Ionic Liquids
- The compound has been employed in the preparation of new ionic liquids, such as 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride. These ionic liquids have been used as efficient catalysts in synthesizing xanthene derivatives, showcasing its versatility in synthetic chemistry (Shirini et al., 2014).
Mechanism of Action
Safety and Hazards
4-Bromopyridine-2-sulfonyl chloride is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Properties
IUPAC Name |
4-bromopyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLWMCWRPGYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693288 | |
Record name | 4-Bromopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060808-87-8 | |
Record name | 4-Bromopyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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